N,N-Diethyl-2-(4-methylphenyl)cyclopropan-1-amine
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Overview
Description
N,N-Diethyl-2-(4-methylphenyl)cyclopropan-1-amine is a chemical compound with the molecular formula C₁₄H₂₁N. It is known for its unique structure, which includes a cyclopropane ring substituted with a 4-methylphenyl group and an N,N-diethylamine group. This compound has various applications in scientific research and industry due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-(4-methylphenyl)cyclopropan-1-amine typically involves the reaction of 4-methylbenzyl chloride with diethylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, forming the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or toluene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-2-(4-methylphenyl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, ethanol as a solvent.
Substitution: Sodium hydroxide, halides, alkoxides, appropriate solvents like ethanol or toluene.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted amines.
Scientific Research Applications
N,N-Diethyl-2-(4-methylphenyl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its effects on the central nervous system.
Mechanism of Action
The mechanism of action of N,N-Diethyl-2-(4-methylphenyl)cyclopropan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-2-(4-methylphenyl)cyclopropan-1-amine
- N,N-Diethyl-2-(4-chlorophenyl)cyclopropan-1-amine
- N,N-Diethyl-2-(4-methoxyphenyl)cyclopropan-1-amine
Uniqueness
N,N-Diethyl-2-(4-methylphenyl)cyclopropan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, biological activity, and applications, making it valuable for specific research and industrial purposes .
Properties
CAS No. |
571207-80-2 |
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Molecular Formula |
C14H21N |
Molecular Weight |
203.32 g/mol |
IUPAC Name |
N,N-diethyl-2-(4-methylphenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C14H21N/c1-4-15(5-2)14-10-13(14)12-8-6-11(3)7-9-12/h6-9,13-14H,4-5,10H2,1-3H3 |
InChI Key |
GVQBZBICFZSLPD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1CC1C2=CC=C(C=C2)C |
Origin of Product |
United States |
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